

"structure-activity relationship (SAR) studies of substituted dihydroquinazolines"

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Compound of Interest

trans-4-(6,8-dibromo-1,2Compound Name: dihydroquinazolin-3(4H)yl)cyclohexanol hydrochloride

Cat. No.: B588535

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Anticancer Activity

Dihydroquinazoline derivatives have been extensively investigated for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

Data Presentation: SAR of Dihydroquinazoline-2(1H)-ones as Anticancer Agents

A study focused on the synthesis and cytotoxic evaluation of novel dihydroquinazoline-2(1H)-one derivatives against several cancer cell lines. The antiproliferative activity was quantified using IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.



Compound	R¹ Substituent	R² Substituent	IC50 (μM) vs. A2780 (Ovarian)[1]	IC₅₀ (μM) vs. HepG-2 (Liver)[1]	IC ₅₀ (μM) vs. MDA- MB-231 (Breast)[1]
CA1-e	Phenylalanin e	2- Phenylethyla mine	22.76	39.51	35.84
CA1-g	Phenylalanin e	4- Fluorobenzyl amine	22.94	34.05	31.98
CA1-7	Leucine	Not specified	>100	>100	>100
Gefitinib	(Positive Control)	25.11	28.16	26.43	

SAR Insights:

- The study combined the Topliss method with considerations of electrical activity, hydrophobicity, and stereo activity of substituents to guide the design.[1]
- Compounds CA1-e and CA1-g, both featuring a phenylalanine-derived R¹ substituent, demonstrated the most potent effects against the A2780 ovarian cancer cell line, with IC₅₀ values of 22.76 μM and 22.94 μM, respectively.[1]
- The nature of the R² substituent, derived from various primary amines, also influenced the cytotoxic activity.[1]
- Computational analysis suggested that key targets for these compounds may include ERBB2, SRC, TNF, and AKT1, which are involved in critical cancer-related biological processes.[1]

Experimental Protocols

MTT Assay for Cell Proliferation:

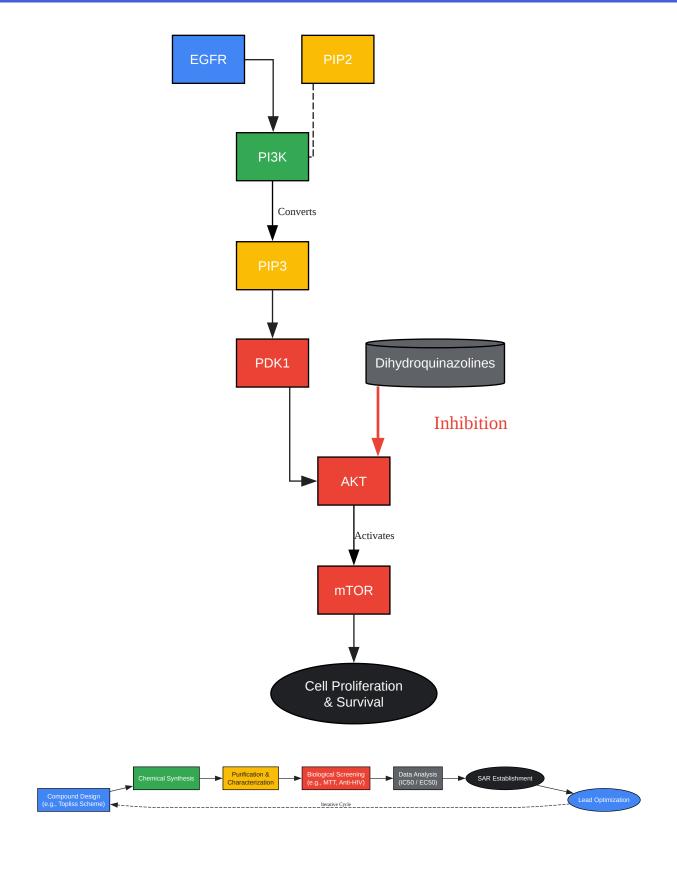


- Cell Culture: Human cancer cell lines (HepG-2, A2780, MDA-MB-231) and a normal control cell line (LX-2) were cultured in appropriate media.
- Cell Seeding: Cells were seeded into 96-well plates and incubated to allow for attachment.
- Compound Treatment: The synthesized dihydroquinazoline-2(1H)-one derivatives were added to the wells at various concentrations. Gefitinib was used as a positive control.
- Incubation: The plates were incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as DMSO.
- Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration. All experiments were performed in triplicate.[1]

Signaling Pathway Visualization

The PI3K/AKT pathway is a crucial intracellular signaling cascade that plays a vital role in cell survival and proliferation and is a common target for quinazoline-based anticancer agents.[1]





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References

- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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